

An In-depth Technical Guide to 2-Propionylthiazole: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Propionylthiazole

Cat. No.: B1293893

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionylthiazole is a heterocyclic organic compound that plays a significant role as a flavoring agent, valued for its nutty, bready, and popcorn-like aroma.^[1] While its primary application lies within the food and fragrance industries, the thiazole ring system is a core structural motif in numerous pharmacologically active compounds, making a thorough understanding of its chemical properties and structure valuable for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core chemical characteristics of **2-propionylthiazole**, including its physical and chemical properties, structural information, and a representative synthetic pathway.

Chemical and Physical Properties

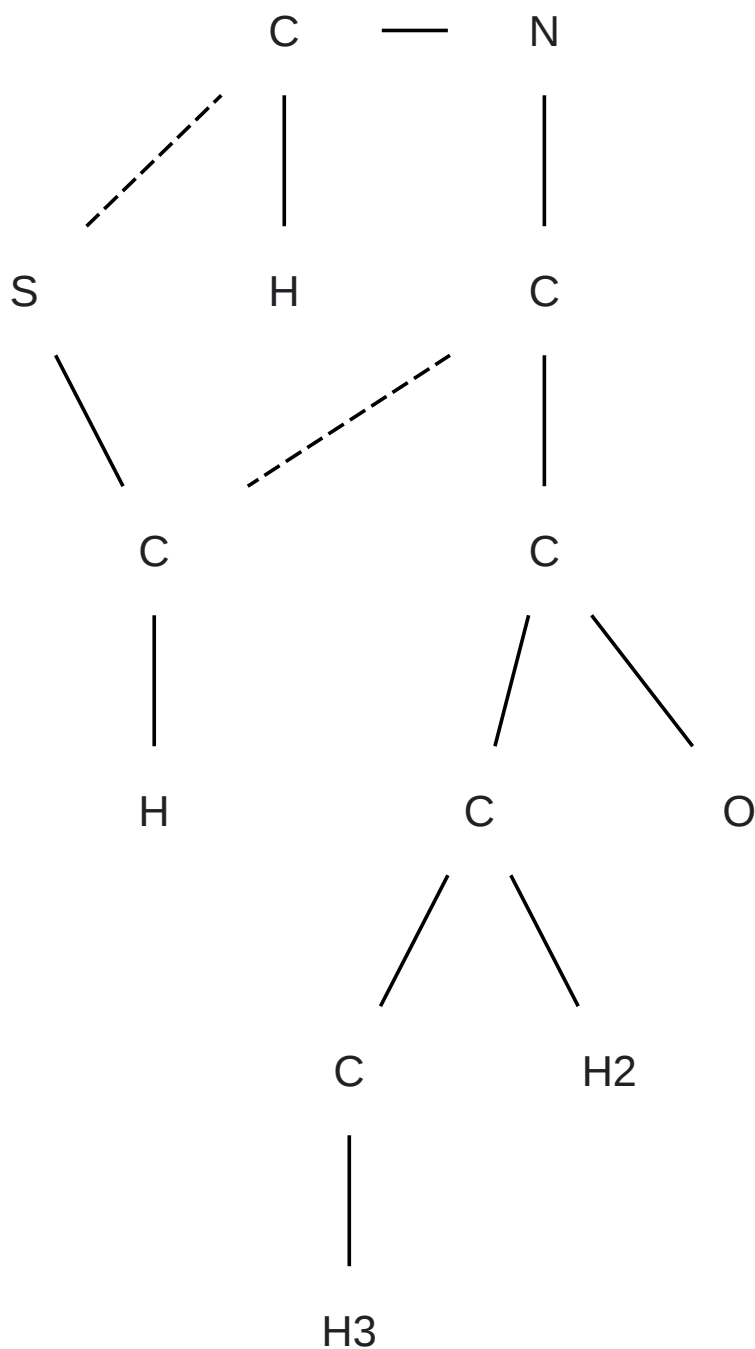
2-Propionylthiazole is typically a pale yellow, oily liquid.^[2] The quantitative chemical and physical properties of **2-propionylthiazole** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ NOS	[3]
Molecular Weight	141.19 g/mol	[2][3]
Boiling Point	95.0 °C @ 1.00 mm Hg110.0 °C @ 5.00 mm Hg	[4][5]
Density	1.171 - 1.210 g/cm ³	[2][4]
Refractive Index	1.528 - 1.533 @ 20.0 °C	[2][4]
Flash Point	> 93.33 °C (> 200.00 °F)	[5]
Vapor Pressure	0.0836 mm/Hg @ 25.00 °C	[4]
Solubility	Insoluble in water; Soluble in alcohol, fats, and most organic solvents.[2][5]	[2][5]
Appearance	Pale yellow, oily liquid.	[2]
Odor	Described as bready, nutty, and resembling popcorn.[4]	[4]

Chemical Structure and Identifiers

The structure of **2-propionylthiazole** consists of a thiazole ring substituted at the 2-position with a propionyl group.

- IUPAC Name: 1-(1,3-thiazol-2-yl)propan-1-one[2]
- CAS Number: 43039-98-1[3]
- SMILES: CCC(=O)C1=NC=CS1[2]
- InChI Key: TYRAENAWSLPSLW-UHFFFAOYSA-N[2]



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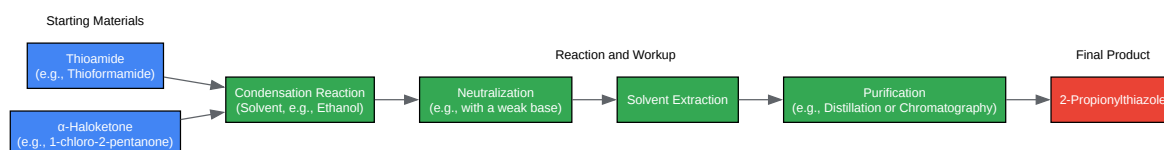
Figure 1: Chemical structure of **2-Propionylthiazole**.

Experimental Protocols: Synthesis

A common and established method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α -haloketone with a thioamide. For the specific synthesis of **2-propionylthiazole**, this would involve the reaction of a 1-halo-2-pentanone with thioformamide.

General Hantzsch Thiazole Synthesis Workflow:

The logical workflow for the synthesis of a thiazole, such as **2-propionylthiazole**, via the Hantzsch method is depicted below.



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Figure 2: Hantzsch synthesis workflow for thiazoles.

Detailed Methodology:

- **Reaction Setup:** The appropriate α -haloketone (e.g., 1-chloro-2-pentanone) and thioamide (e.g., thioformamide) are dissolved in a suitable solvent, typically a lower alcohol such as ethanol.
- **Condensation:** The reaction mixture is heated under reflux for a period sufficient to complete the reaction, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
- **Work-up:** After cooling, the reaction mixture is often neutralized with a mild base (e.g., sodium bicarbonate solution) to quench any remaining acid.

- Extraction: The product is then extracted from the aqueous mixture using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure **2-propionylthiazole**.

Biological Activities and Drug Development Context

While **2-propionylthiazole** itself is primarily recognized as a flavoring agent, the thiazole scaffold is of great interest in drug development.[2] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The specific biological activity of **2-propionylthiazole** is not extensively documented in the context of drug development. However, its structure can serve as a valuable starting point or fragment for the design and synthesis of more complex molecules with potential therapeutic applications. Researchers in drug development may utilize **2-propionylthiazole** as a building block in the synthesis of novel compounds for biological screening.

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